molecular formula C17H17N5O2S B2626180 (3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1797205-46-9

(3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2626180
CAS RN: 1797205-46-9
M. Wt: 355.42
InChI Key: ANOSVPYYVWRZHA-UHFFFAOYSA-N
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Description

(3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

  • Microwave-Assisted Synthesis and Biological Evaluation

    A series of novel compounds including furan-2-yl(phenyl)methanone derivatives were synthesized using both conventional and microwave irradiation methods. The microwave method proved to be more efficient, yielding higher amounts of the product in a shorter time and in an environmentally friendly manner. Some of these compounds exhibited significant in vivo anti-inflammatory and in vitro antibacterial activities. The study also conducted molecular docking to suggest that these compounds may serve as templates for further development of anti-inflammatory agents (Ravula et al., 2016).

  • Synthesis of Furan-2-yl(phenyl) Methanones and Biological Evaluation

    A series of new furan-2-yl(phenyl)methanones were synthesized, with some showing potential inhibitory activities against vascular smooth muscle cells (VSMC) proliferation. This study indicated that certain new compounds within this series possessed significant in vitro activity, suggesting a potential pathway for the development of therapeutic agents targeting conditions related to VSMC proliferation (Li Qing-shan, 2011).

  • Synthesis and Protein Tyrosine Kinase Inhibitory Activity

    Novel furan-2-yl(phenyl)methanone derivatives were synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity. Several derivatives exhibited promising activity, comparable or even superior to that of genistein, a known positive reference compound. This suggests the potential of these compounds in therapeutic applications related to diseases involving tyrosine kinase activity (Feilang Zheng et al., 2011).

  • Anticancer and Antiviral Potential

    A series of compounds involving (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones were synthesized and tested for their antiviral and antitumoral activities. The study revealed that structural variations in the phenyl moiety could tune the biological properties towards antiviral or antitumoral activities, with some compounds showing potential due to their ability to inhibit tubulin polymerization (Parameshwara Chary Jilloju et al., 2021).

properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c23-17(13-3-1-4-14(11-13)22-12-18-19-20-22)21-7-6-16(25-10-8-21)15-5-2-9-24-15/h1-5,9,11-12,16H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOSVPYYVWRZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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